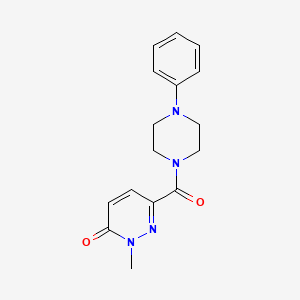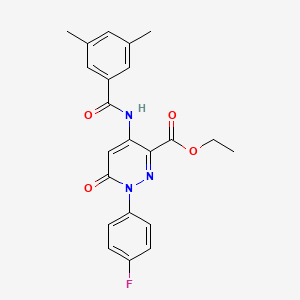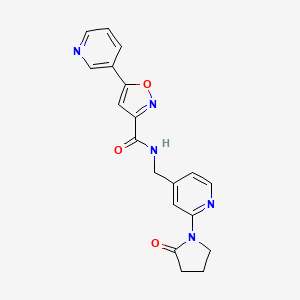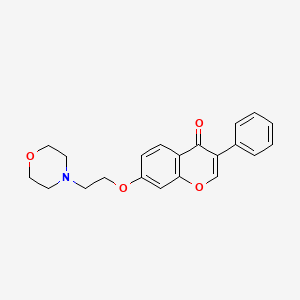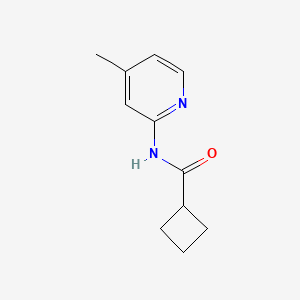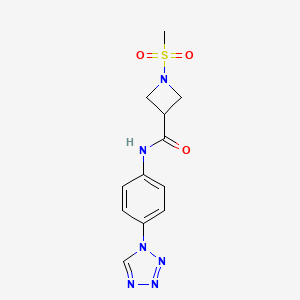![molecular formula C12H22ClNO2 B2911286 tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride CAS No. 2241139-91-1](/img/structure/B2911286.png)
tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar spirocyclic compounds has been reported in the literature. For instance, the synthesis of 2-azaspiro[3.4]octane was achieved through an annulation strategy . Three successful routes for the synthesis were developed, one of which involved the annulation of the cyclopentane ring and the remaining two approaches involved the annulation of the four-membered ring .Scientific Research Applications
Tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride has been studied for its potential pharmacological applications. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential to treat neuropathic pain and cognitive deficits. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves the modulation of the GABAergic system. It acts as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This results in an increase in the inhibitory tone of the brain, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase levels of GABA in the brain, which is responsible for its anxiolytic and antidepressant effects. It has also been found to have antioxidant and anti-inflammatory properties, which could be useful in treating several diseases.
Advantages and Limitations for Lab Experiments
The advantages of using tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride in lab experiments include its unique mechanism of action, which could be useful in studying the GABAergic system. Its anxiolytic and antidepressant effects could also be useful in studying the effects of stress and depression on the brain. However, the limitations of this compound include its potential toxicity and limited availability.
Future Directions
Several future directions for the study of tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride include further studies on its pharmacological effects, especially in human trials. The potential use of this compound in the treatment of several diseases, including neuropathic pain and cognitive deficits, could also be explored. Additionally, further studies on the mechanism of action of this compound could lead to the development of new drugs that target the GABAergic system.
Synthesis Methods
The synthesis method of tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves the reaction of tert-butyl 3-oxobutanoate with piperidine in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to obtain this compound. This method has been optimized to obtain high yields and purity of the compound.
properties
IUPAC Name |
tert-butyl 6-azaspiro[3.4]octane-8-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-11(2,3)15-10(14)9-7-13-8-12(9)5-4-6-12;/h9,13H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEGIKHWMLEKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC12CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

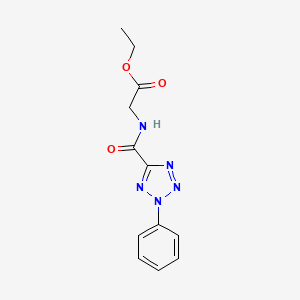

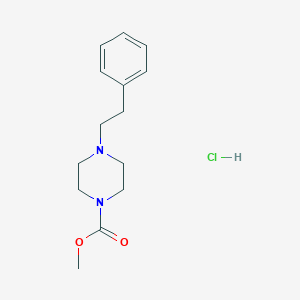
![3-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2911210.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2911211.png)

![6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911215.png)
